1-(2-Bromoethoxy)-4-ethylbenzene
Overview
Description
1-(2-Bromoethoxy)-4-ethylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where the benzene ring is substituted with an ethyl group and a 2-bromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-ethylbenzene can be synthesized through the Williamson ether synthesis. This involves the reaction of 4-ethylphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-4-ethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding ethoxy compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include ethoxybenzene derivatives.
Scientific Research Applications
1-(2-Bromoethoxy)-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological studies.
Comparison with Similar Compounds
1-(2-Bromoethoxy)-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethyl group.
1-(2-Bromoethoxy)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Bromoethoxy)-2-bromobenzene: Similar structure but with an additional bromine atom on the benzene ring.
Uniqueness: 1-(2-Bromoethoxy)-4-ethylbenzene is unique due to the presence of both an ethyl group and a 2-bromoethoxy group on the benzene ring. This combination of substituents imparts specific chemical and physical properties that are distinct from other similar compounds.
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-ethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBYKJDNILLAHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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